molecular formula C14H15F2NO2 B8296758 (3-Cyclopentyloxy-4-difluoromethoxyphenyl)acetonitrile CAS No. 153587-15-6

(3-Cyclopentyloxy-4-difluoromethoxyphenyl)acetonitrile

Cat. No. B8296758
CAS RN: 153587-15-6
M. Wt: 267.27 g/mol
InChI Key: OTQKYEODWPXGPT-UHFFFAOYSA-N
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Description

(3-Cyclopentyloxy-4-difluoromethoxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C14H15F2NO2 and its molecular weight is 267.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Cyclopentyloxy-4-difluoromethoxyphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Cyclopentyloxy-4-difluoromethoxyphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

153587-15-6

Product Name

(3-Cyclopentyloxy-4-difluoromethoxyphenyl)acetonitrile

Molecular Formula

C14H15F2NO2

Molecular Weight

267.27 g/mol

IUPAC Name

2-[3-cyclopentyloxy-4-(difluoromethoxy)phenyl]acetonitrile

InChI

InChI=1S/C14H15F2NO2/c15-14(16)19-12-6-5-10(7-8-17)9-13(12)18-11-3-1-2-4-11/h5-6,9,11,14H,1-4,7H2

InChI Key

OTQKYEODWPXGPT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)CC#N)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3-cyclopentyloxy-4-difluoromethoxyphenyl)benzaldehyde (3.4 g, 13.4 mmol) in absolute ethanol (33 mL) under an argon atmosphere at room temperature was added sodium borohydride (1.06 g, 28 mmol). After 20 min, 10% aqueous sodium hydroxide (15 mL) was added, the ethanol was removed in vacuo and the aqueous residue was extracted three times with ether. The organic extract was washed twice with brine, was dried (magnesium sulfate) and evaporated to a pale yellow oil (3.44 g). A solution of this alcohol (1.52 g, 5.89 mmol) and pyridine (0.48 mL, 6 mmol) in alumina-dried chloroform (15 mL) under an argon atmosphere was treated with thionyl chloride (0.52 mL, 7.08 mmol) and the mixture was heated at reflux for 1 h. The solvent was removed, ether was added and the precipitate was removed by filtration. The filtrate was concentrated to a pale yellow oil, which was dissolved in dimethylformamide (10 mL) under an argon atmosphere and treated with sodium cyanide (0.58 g, 11.8 mmol). After stirring at room temperature for 72 h, the mixture was partitioned between 5% aqueous sodium carbonate and ether. The organic extract was washed four times with water, was dried (potassium carbonate) and evaporated. Purification by flash chromatography, eluting with 15-20% ethyl acetate/hexanes, provided a pale yellow solid (3.2 g, 90%): m.p. 39°-41° C.
Name
(3-cyclopentyloxy-4-difluoromethoxyphenyl)benzaldehyde
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
1.52 g
Type
reactant
Reaction Step Three
Quantity
0.48 mL
Type
reactant
Reaction Step Three
Quantity
0.52 mL
Type
reactant
Reaction Step Three
Quantity
0.58 g
Type
reactant
Reaction Step Four
Name
Yield
90%

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